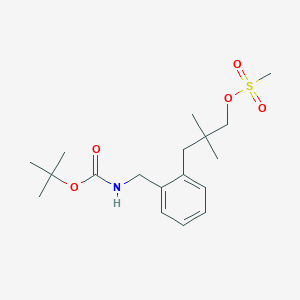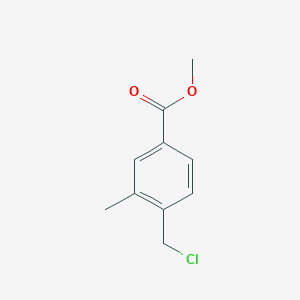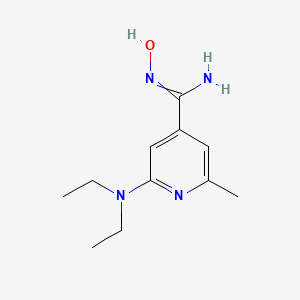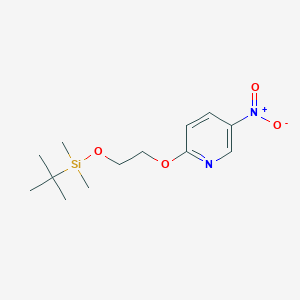
2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)-5-nitropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)-5-nitropyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a nitro group at the 5-position of the pyridine ring and a tert-butyldimethylsilyl-protected ethoxy group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)-5-nitropyridine typically involves multiple steps:
Protection of Hydroxyl Group: The hydroxyl group of 2-(2-hydroxyethoxy)-5-nitropyridine is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. This reaction is carried out in an anhydrous solvent like dichloromethane at room temperature.
Etherification: The protected intermediate is then subjected to etherification with ethylene oxide or a similar reagent under basic conditions to introduce the ethoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)-5-nitropyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The tert-butyldimethylsilyl group can be removed under acidic conditions to yield the free hydroxyl compound.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Hydrochloric acid, tetrahydrofuran.
Coupling Reactions: Palladium catalysts, base (e.g., potassium carbonate), organic solvents (e.g., toluene).
Major Products
Reduction: 2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)-5-aminopyridine.
Substitution: 2-(2-hydroxyethoxy)-5-nitropyridine.
Coupling: Various substituted pyridines depending on the coupling partner.
科学研究应用
2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)-5-nitropyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its protected hydroxyl group allows for selective reactions at other positions.
Biology: The compound can be used in the development of probes and sensors for detecting biological molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)-5-nitropyridine depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can participate in redox reactions, while the ethoxy group can form hydrogen bonds with other molecules. The tert-butyldimethylsilyl group provides steric protection, allowing for selective reactions at other positions.
相似化合物的比较
Similar Compounds
2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)ethanol: Similar structure but lacks the nitro group.
2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)acetaldehyde: Contains an aldehyde group instead of a nitro group.
2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)ethanamine: Contains an amine group instead of a nitro group.
Uniqueness
2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)-5-nitropyridine is unique due to the presence of both a nitro group and a tert-butyldimethylsilyl-protected ethoxy group. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research.
属性
分子式 |
C13H22N2O4Si |
|---|---|
分子量 |
298.41 g/mol |
IUPAC 名称 |
tert-butyl-dimethyl-[2-(5-nitropyridin-2-yl)oxyethoxy]silane |
InChI |
InChI=1S/C13H22N2O4Si/c1-13(2,3)20(4,5)19-9-8-18-12-7-6-11(10-14-12)15(16)17/h6-7,10H,8-9H2,1-5H3 |
InChI 键 |
IREMONBJMMWWBM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C)(C)OCCOC1=NC=C(C=C1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


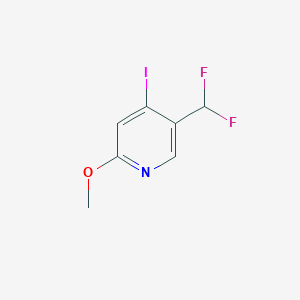
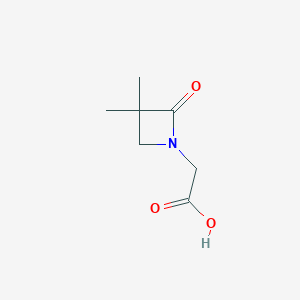
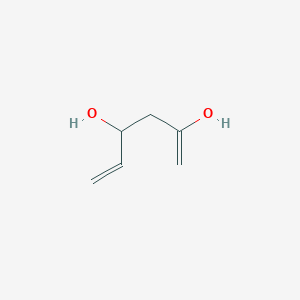
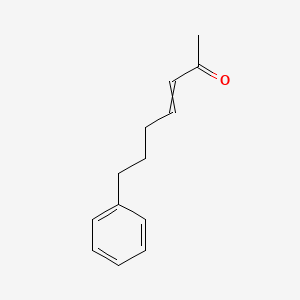
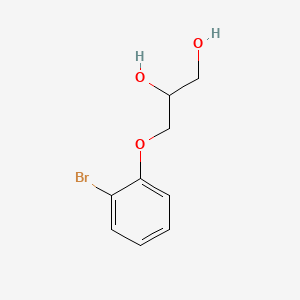
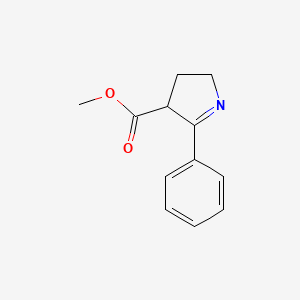


![2-Amino-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13973615.png)
![1,1-Dimethylethyl N-[4-[6-(4-morpholinylmethyl)-3-pyridinyl]-1-naphthalenyl]carbamate](/img/structure/B13973616.png)
